4-Methyl-1-phenylpyrazolidin-3-one

Catalog No.
S1549181
CAS No.
2654-57-1
M.F
C10H12N2O
M. Wt
176.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Methyl-1-phenylpyrazolidin-3-one

CAS Number

2654-57-1

Product Name

4-Methyl-1-phenylpyrazolidin-3-one

IUPAC Name

4-methyl-1-phenylpyrazolidin-3-one

Molecular Formula

C10H12N2O

Molecular Weight

176.21 g/mol

InChI

InChI=1S/C10H12N2O/c1-8-7-12(11-10(8)13)9-5-3-2-4-6-9/h2-6,8H,7H2,1H3,(H,11,13)

InChI Key

ZZEYCGJAYIHIAZ-UHFFFAOYSA-N

SMILES

CC1CN(NC1=O)C2=CC=CC=C2

solubility

19 [ug/mL]

Canonical SMILES

CC1CN(NC1=O)C2=CC=CC=C2

The exact mass of the compound 4-Methyl-1-phenylpyrazolidin-3-one is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 19 [ug/ml]. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 96628. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

4-Methyl-1-phenylpyrazolidin-3-one (CAS 2654-57-1), commonly known as Phenidone B, is a specialized pyrazolidinone-class electron donor and reducing agent utilized primarily as a superadditive co-developer in photographic, radiographic, and photopolymerization systems [1]. Unlike traditional aminophenol derivatives, this compound operates via a highly efficient cyclic regeneration mechanism when paired with primary reducing agents like hydroquinone or ascorbic acid, allowing it to function at exceptionally low molar concentrations [2]. For industrial procurement, its critical baseline properties include a tuned oxidation potential for rapid electron transfer, an optimized aqueous solubility profile (~754 mg/L at 30°C), and a low toxicity profile [1]. Its primary commercial value proposition lies in its structural design, which balances the high reduction activity of unsubstituted pyrazolidinones with the chemical stability required to formulate long-lasting, high-pH liquid concentrates [2].

Substituting 4-Methyl-1-phenylpyrazolidin-3-one with its unsubstituted parent compound (Phenidone A) or its di-substituted analog (Dimezone) introduces severe formulation and workflow failures [1]. Phenidone A is highly susceptible to alkaline hydrolysis; in standard high-pH processing solutions (pH 10.5–11.5), the pyrazolidinone ring rapidly opens, destroying its reducing capability and drastically shortening the shelf life of liquid concentrates [2]. Conversely, substituting with Dimezone (4,4-dimethyl-1-phenyl-3-pyrazolidinone) solves the hydrolysis issue but creates a severe solubility bottleneck, frequently causing crystallization and concentrate collapse during low-temperature transport or storage [1]. Furthermore, reverting to legacy aminophenols like Metol requires up to a 20-fold increase in molar concentration to achieve equivalent reduction kinetics and reintroduces severe occupational hazards, including contact dermatitis [2]. Procurement must specify the exact 4-methyl variant to achieve the strict steric balance required for both alkaline stability and high aqueous solubility.

Steric Protection Against Alkaline Ring-Opening Hydrolysis

In high-pH formulation environments (pH 10.5–11.5), unsubstituted pyrazolidinones undergo rapid nucleophilic attack by hydroxide ions, leading to ring-opening and complete loss of reducing power [1]. 4-Methyl-1-phenylpyrazolidin-3-one incorporates a single methyl group at the 4-position, which provides critical steric hindrance against this degradation pathway [2]. This structural modification significantly extends the half-life of the active compound in aqueous alkaline concentrates compared to Phenidone A, allowing for the manufacture of stable, ready-to-use liquid formulations rather than requiring point-of-use powder mixing [1].

Evidence DimensionAlkaline stability in high-pH concentrates (pH > 10.5)
Target Compound DataHigh stability; supports long-term liquid concentrate storage
Comparator Or BaselinePhenidone A (1-phenyl-3-pyrazolidinone): Rapid hydrolysis and loss of activity
Quantified DifferenceOrders of magnitude increase in concentrate shelf-life
ConditionsAqueous alkaline developer solutions (pH 10.5-11.5)

Enables the procurement and distribution of pre-mixed liquid concentrates, reducing laboratory mixing errors and chemical waste.

Prevention of Crystallization in High-Concentration Formulations

While increasing substitution on the pyrazolidinone ring improves alkaline stability, it inversely impacts aqueous solubility [1]. Dimezone (the 4,4-dimethyl analog) exhibits poor aqueous solubility, frequently leading to crystallization and 'concentrate collapse' when stored at room temperature or below [2]. 4-Methyl-1-phenylpyrazolidin-3-one strikes an optimal thermodynamic balance, maintaining a solubility of approximately 754 mg/L at 30°C[1]. This allows formulators to achieve the required superadditive molar ratios without relying heavily on organic co-solvents like propylene glycol, which are required to keep Dimezone in solution [2].

Evidence DimensionAqueous solubility and phase stability
Target Compound Data~754 mg/L at 30°C; resists low-temperature crystallization
Comparator Or BaselineDimezone (4,4-dimethyl-1-phenyl-3-pyrazolidinone): Prone to crystallization in concentrates
Quantified DifferenceMaintains single-phase stability in aqueous concentrates where Dimezone precipitates
ConditionsAqueous storage at ambient to low temperatures

Prevents batch failure and processing defects caused by active ingredient precipitation during transport or storage.

Molar Efficiency and Superadditive Electron Transfer

4-Methyl-1-phenylpyrazolidin-3-one functions via a highly efficient continuous regeneration cycle when paired with hydroquinone or ascorbic acid [1]. The pyrazolidinone is oxidized while reducing the substrate, and is immediately regenerated by the secondary reducing agent. Because of this catalytic-like superadditivity, 4-Methyl-1-phenylpyrazolidin-3-one achieves equivalent or superior reduction kinetics at a fraction of the concentration required for traditional aminophenols [2]. Formulations typically require only 0.005 to 0.06 mol/L of the pyrazolidinone, representing up to a 90% reduction in active agent mass compared to Metol-based systems [1].

Evidence DimensionRequired molar concentration for equivalent reduction kinetics
Target Compound Data0.005 to 0.06 mol/L (highly superadditive)
Comparator Or BaselineMetol (N-methyl-p-aminophenol): Requires 10x to 20x higher molar concentration
Quantified Difference90% reduction in required reducing agent mass
ConditionsCo-developer systems with hydroquinone or ascorbic acid

Drastically lowers chemical consumption, procurement volume, and downstream effluent load.

Occupational Safety and Toxicity Profile

A major industrial limitation of legacy reducing agents like Metol is their high propensity to cause severe allergic contact dermatitis, commonly referred to as 'Metol poisoning,' which requires strict personal protective equipment and handling protocols [1]. 4-Methyl-1-phenylpyrazolidin-3-one is structurally distinct and does not induce this specific sensitization [2]. Furthermore, its oxidized byproducts are colorless, eliminating the severe staining of processing equipment and operator skin associated with older chemistries [1].

Evidence DimensionSkin sensitization and equipment staining
Target Compound DataNon-sensitizing for contact dermatitis; colorless oxidation products
Comparator Or BaselineMetol: High incidence of allergic contact dermatitis and severe staining
Quantified DifferenceElimination of specific occupational dermatitis risk
ConditionsIndustrial handling and manual processing workflows

Improves occupational safety compliance and reduces facility maintenance costs related to chemical staining.

Advanced Black-and-White Photographic Liquid Concentrates

Due to its resistance to alkaline hydrolysis and high solubility, it is the exact compound required for long-shelf-life liquid concentrates, replacing both unstable Phenidone A and insoluble Dimezone [1].

Ascorbic Acid (Vitamin C) Eco-Friendly Developers

Acts as a highly efficient electron-transfer agent in modern, low-toxicity developer formulations where hydroquinone is replaced by ascorbate, requiring a stable pyrazolidinone to maintain the superadditive regeneration cycle [2].

Industrial X-Ray and Microfilm Processing

Utilized in automated processing environments where chemical stability at high pH and resistance to crystallization during storage are critical for maintaining consistent sensitometric performance without constant regeneration [1].

Photopolymerization and Free-Radical Initiation Systems

Employed as an efficient electron donor in specialized photoinitiator systems, where its tuned oxidation potential and favorable solubility profile allow for precise control over polymerization kinetics [2].

XLogP3

1.8

GHS Hazard Statements

Aggregated GHS information provided by 48 companies from 6 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 1 of 48 companies. For more detailed information, please visit ECHA C&L website;
Of the 5 notification(s) provided by 47 of 48 companies with hazard statement code(s):;
H301 (80.85%): Toxic if swallowed [Danger Acute toxicity, oral];
H302 (19.15%): Harmful if swallowed [Warning Acute toxicity, oral];
H317 (14.89%): May cause an allergic skin reaction [Warning Sensitization, Skin];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic Irritant

Acute Toxic;Irritant

Other CAS

2654-57-1

Wikipedia

4-methyl-1-phenylpyrazolidin-3-one

General Manufacturing Information

3-Pyrazolidinone, 4-methyl-1-phenyl-: ACTIVE

Dates

Last modified: 08-15-2023

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